Molybdenum sulfate

Übersicht

Beschreibung

Molybdenum sulfate is an inorganic compound composed of molybdenum and sulfate ions. It is known for its various oxidation states and its ability to form complex compounds. This compound is used in a variety of applications, including catalysis, agriculture, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Molybdenum sulfate can be synthesized through several methods. One common method involves the reaction of molybdenum trioxide with sulfuric acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, this compound is often produced by roasting molybdenum disulfide (MoS₂) to form molybdenum trioxide (MoO₃), which is then reacted with sulfuric acid. This method is efficient and allows for the large-scale production of this compound.

Analyse Chemischer Reaktionen

Types of Reactions

Molybdenum sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: this compound can be oxidized to form higher oxidation state compounds.

Reduction: It can be reduced to lower oxidation state compounds.

Substitution: this compound can participate in substitution reactions where the sulfate ions are replaced by other anions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include sulfuric acid, hydrogen peroxide, and various reducing agents. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired outcomes.

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce molybdenum trioxide, while reduction reactions may yield molybdenum dioxide.

Wissenschaftliche Forschungsanwendungen

Molybdenum sulfate has a wide range of scientific research applications:

Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and reduction reactions.

Biology: this compound is studied for its role in enzyme function and its potential use in biological systems.

Medicine: Research is ongoing into the potential medical applications of this compound, including its use in diagnostic and therapeutic procedures.

Industry: It is used in the production of lubricants, pigments, and other industrial materials.

Wirkmechanismus

The mechanism of action of molybdenum sulfate involves its ability to act as a catalyst in various chemical reactions. It can facilitate the transfer of electrons in oxidation-reduction reactions, making it a valuable component in many catalytic processes. The molecular targets and pathways involved in its action depend on the specific application and reaction conditions.

Vergleich Mit ähnlichen Verbindungen

Molybdenum sulfate can be compared to other molybdenum compounds, such as molybdenum trioxide and molybdenum disulfide.

Molybdenum Trioxide (MoO₃): This compound is commonly used as a catalyst and in the production of molybdenum metal. It has a higher oxidation state compared to this compound.

Molybdenum Disulfide (MoS₂): Known for its lubricating properties, molybdenum disulfide is used in various industrial applications. It has a lower oxidation state compared to this compound.

This compound is unique in its ability to participate in a wide range of chemical reactions and its versatility in various applications.

Biologische Aktivität

Molybdenum sulfate, a compound containing molybdenum in its sulfate form, plays a significant role in various biological processes across different organisms. Molybdenum itself is an essential trace element involved in numerous enzymatic reactions, particularly those related to nitrogen metabolism. This article delves into the biological activity of this compound, exploring its mechanisms of action, transport, and implications for health and agriculture.

Molybdenum functions primarily through its incorporation into molybdenum cofactor (Moco), which is crucial for the activity of several enzymes. These enzymes include:

- Sulfite oxidase : Converts sulfite to sulfate, playing a vital role in sulfur metabolism.

- Xanthine oxidase : Involved in purine metabolism.

- Aldehyde oxidase : Participates in the oxidation of aldehydes.

The biological activity of this compound is contingent upon its uptake and conversion into Moco within cells. The formation of Moco requires complexation with pterin compounds, which facilitates the binding of molybdenum to specific enzymes .

Uptake and Transport

Molybdate ions (MoO₄²⁻) are transported into cells through anionic transport systems. Recent studies have identified potential transporters in various organisms, including plants and algae, that facilitate the uptake of molybdate from the environment . The uptake mechanisms are influenced by factors such as pH and the presence of competing ions like sulfate and phosphate.

Case Studies and Research Findings

- Plant Metabolism : Research has shown that molybdenum is essential for nitrogen fixation in legumes. A study highlighted that molybdenum deficiency can lead to reduced growth and yield in crops like soybeans due to impaired enzyme function .

- Animal Health : In veterinary medicine, this compound has been studied for its effects on copper metabolism in livestock. Excessive molybdenum can lead to copper deficiency, causing various health issues such as anemia and impaired growth .

- Microbial Activity : Molybdenum's role extends to microbial communities where it aids in nitrogen cycling. Certain bacteria utilize molybdenum-dependent enzymes for nitrogen fixation, enhancing soil fertility .

Table: Summary of Biological Roles of Molybdenum Enzymes

| Enzyme | Function | Importance |

|---|---|---|

| Sulfite oxidase | Converts sulfite to sulfate | Essential for sulfur metabolism |

| Xanthine oxidase | Oxidizes hypoxanthine to xanthine | Involved in purine metabolism |

| Aldehyde oxidase | Oxidizes aldehydes | Important for detoxification processes |

Eigenschaften

IUPAC Name |

molybdenum;trisulfate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mo.3H2O4S/c;3*1-5(2,3)4/h;3*(H2,1,2,3,4)/p-6 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCTXNKQQQBSTFO-UHFFFAOYSA-H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

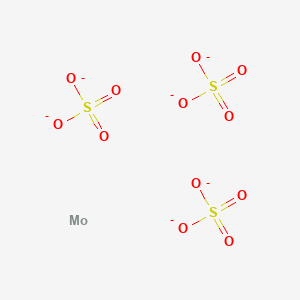

Canonical SMILES |

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Mo] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MoO12S3-6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51016-80-9 | |

| Record name | Molybdenum sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051016809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.